Tyrphostin AG 126
Overview
Description
Tyrphostin AG 126 is a tyrosine kinase inhibitor that is known to block the production of tumor necrosis factor-alpha (TNF-alpha) and nitric oxide in macrophages .
Synthesis Analysis
Tyrphostin AG126 is a derivative of benzylidene malononitrile, which is a potent inhibitor of protein tyrosine kinases in vitro and in vivo .Molecular Structure Analysis
The molecular formula of Tyrphostin AG 126 is C10H5N3O3 . It is a member of the tyrphostin family of tyrosine kinase inhibitors .Chemical Reactions Analysis
Tyrphostin AG 126 has been shown to reduce the biosynthesis and/or the effects of the pro-inflammatory cytokines TNF-α and IL-1 . It also inhibits the phosphorylation of ERK1 (p44) and ERK2 (p42) at 25-50 μM .Scientific Research Applications
Application in Asthma Research
- Summary of the Application : Tyrphostin AG 126 was used in a study exploring the molecular mechanisms of asthma at the gene level. The goal was to discover new treatment strategies and potential targets for addressing the condition .
- Methods of Application or Experimental Procedures : The researchers used bioinformatics techniques to analyze gene expression data from asthma patients and healthy controls. They used various tools and databases, including the NCBI GEO public database, clusterProfiler, MEGENA, and The Connectivity Map. They also used fluorescent quantitative PCR to validate the expression of essential genes .
- Results or Outcomes : The study identified 267 differentially expressed genes between asthma patients and healthy controls. Twelve genes were selected as the candidate gene set for random forest analysis. Five key genes were selected using the random forest algorithm, and their expression was validated in an external dataset. Two of these genes, C1orf64 and C7orf26, were found to be associated with immune regulatory factors, chemokines, and cell receptors. The expression profiles affected by drugs such as Tyrphostin-AG-126 exhibited a significant negative correlation with the disease-disturbed expression profiles, suggesting that these drugs may have the potential to alleviate or even reverse the disease state .
Application in Inflammation Research
- Summary of the Application : Tyrphostin AG 126 has been extensively researched for its potential application in the treatment of several ailments, such as acute and chronic inflammation . It has been found to prevent lipopolysaccharide-induced lethal toxicity (septic shock) in mice .
- Methods of Application or Experimental Procedures : In one study, AG 126 was administered at 1.5 mg/mouse, and it reduced LPS-induced lethal toxicity from 95% to 10% .
- Results or Outcomes : AG 126 greatly reduces LPS-induced tyrosine phosphorylation of p42MAPK in murine peritoneal macrophages at 50 µM .
Application in Histone Deacetylase (HDAC) Inhibitor Screening
- Summary of the Application : Tyrphostin AG 126 has been used in LOPAC screening assays to identify histone deacetylase (HDAC) inhibitors .
- Methods of Application or Experimental Procedures : The specific methods of application in this context are not detailed in the source, but typically involve biochemical assays to assess the inhibitory activity of the compound on HDAC enzymes .
- Results or Outcomes : The specific outcomes of these screening assays are not detailed in the source .
Application in Multiple Organ Failure Research
- Summary of the Application : Tyrphostin AG 126 has been reported to reduce zymosan-induced multiple organ failure in rats .
- Methods of Application or Experimental Procedures : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The specific outcomes of these experiments are not detailed in the source .
Application in Postoperative Ileus Research
- Summary of the Application : Tyrphostin AG 126 has been found to block the development of postoperative ileus in mice .
- Methods of Application or Experimental Procedures : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The specific outcomes of these experiments are not detailed in the source .
Application in Colitis Research
- Summary of the Application : Tyrphostin AG 126 has been found to decrease the development of colitis in rats .
- Methods of Application or Experimental Procedures : The specific methods of application in this context are not detailed in the source .
- Results or Outcomes : The specific outcomes of these experiments are not detailed in the source .
Safety And Hazards
Tyrphostin AG 126 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Tyrphostin AG 126 has shown potential in various models of inflammatory disease. For example, it has been found to have beneficial effects in experimental autoimmune encephalomyelitis . It has also been suggested that Tyrphostin AG 126 may be useful in the development of future therapies for neuroimmune disorders .
properties
IUPAC Name |
2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQADSPERJRQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152117 | |
Record name | AG 126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin AG 126 | |
CAS RN |
118409-62-4 | |
Record name | AG 126 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG 126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AG-126 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AG-126 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4AMD1JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.